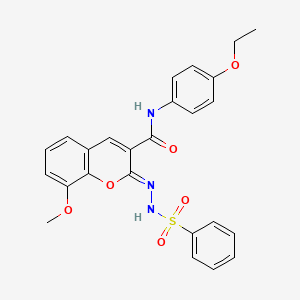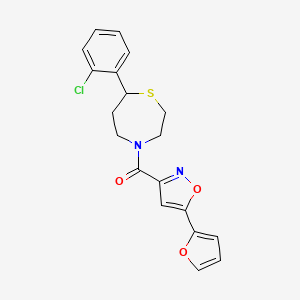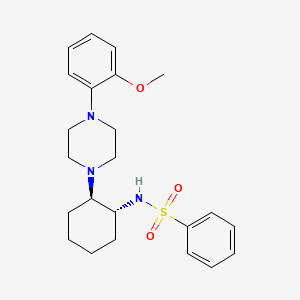![molecular formula C19H15N3OS B2928980 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 868376-19-6](/img/structure/B2928980.png)
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has an allyl group attached to the 3-position and a methyl group at the 4-position of the benzo[d]thiazole ring. The compound also features a cyanobenzamide moiety, which is connected to the benzo[d]thiazole ring via a double bond .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system present in the molecule . The presence of the allyl group could introduce some degree of rotation around the single bond connecting it to the benzo[d]thiazole ring .Chemical Reactions Analysis
The compound could potentially undergo reactions at the allyl group or the amide group. The allyl group could undergo reactions typical of alkenes, such as addition reactions . The amide group could participate in hydrolysis or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Hypoglycemic and Hypolipidemic Activity
A significant application of compounds similar to (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is in the realm of diabetes and lipid metabolism research. For instance, novel thiazolidinedione ring-containing molecules have been synthesized and evaluated for their hypoglycemic activity and cholesterol and triglyceride lowering effect in Sprague–Dawley rats. These molecules showed a notable reduction in blood glucose, cholesterol, and triglyceride levels (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antimicrobial Activity
Another significant area of research is the antimicrobial properties of thiazolidinedione derivatives. A series of compounds structurally related to this compound have been synthesized and screened for antibacterial and antifungal activities. These compounds exhibited potential therapeutic intervention against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Xanthine Oxidase Inhibitory Properties and Anti-inflammatory Activity
Compounds like this compound have also been researched for their inhibitory activity against xanthine oxidase and anti-inflammatory response. They show potent effects against commercial xanthine oxidase and have potential applications in the treatment of inflammatory conditions (Smelcerovic et al., 2015).
Catalytic Applications
In the field of catalysis, such compounds have been used as catalysts for reactions like allylation of active methylene compounds. For example, palladium–benzothiazole carbene-catalyzed allylation demonstrates the potential of these compounds in organic synthesis and catalytic applications (Monopoli et al., 2015).
Cancer Research
In cancer research, thiazolides, which are related to the structure of interest, have shown the ability to induce cell death in colon carcinoma cell lines, highlighting their potential as novel therapeutic agents in cancer treatment (Brockmann et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of benzothiazole, which is known to have a broad range of biological activities . .
Mode of Action
Benzothiazole derivatives are known to interact with various enzymes and receptors, altering their function and leading to changes in cellular processes .
Pharmacokinetics
Similar compounds such as 3-cyano-n-(4-methylbenzyl)benzamide and 3-cyano-n-(prop-2-en-1-yl)benzamide are solid in form , suggesting that this compound may also be solid and could have similar pharmacokinetic properties.
Result of Action
Benzothiazole derivatives are known to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
4-cyano-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-3-11-22-17-13(2)5-4-6-16(17)24-19(22)21-18(23)15-9-7-14(12-20)8-10-15/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETGFGKNYIULLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2928899.png)

![7-Methoxy-6-azaspiro[2.6]non-6-ene](/img/structure/B2928902.png)
![2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2928903.png)
![N-(4-bromophenyl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2928904.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2928907.png)

![6-(4-Methylpyrazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2928910.png)



![2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid](/img/structure/B2928915.png)
